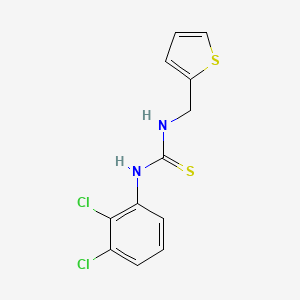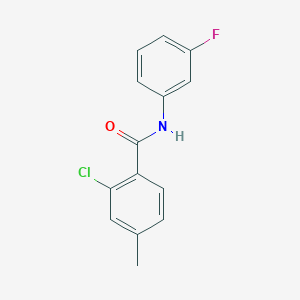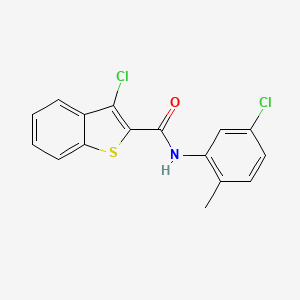
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, also known as DCTTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCTTU is a thiourea derivative that has been synthesized and studied for its biological and chemical properties.
作用機序
The mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea is not fully understood. However, it is believed that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea inhibits the activity of several enzymes, including topoisomerase II, which is involved in DNA replication, and protein kinase C, which is involved in cell signaling pathways. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to induce oxidative stress in cancer cells, leading to cell death.
実験室実験の利点と制限
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been shown to have potent antitumor, antifungal, and antibacterial activity, making it a promising candidate for further research. However, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is a toxic compound, and caution must be taken when handling it. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research involving N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea. One direction is to further investigate its antitumor, antifungal, and antibacterial properties. This could involve in vivo studies to determine its efficacy and toxicity in animal models. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections. Finally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea, which could lead to the development of more potent and selective compounds.
合成法
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 2,3-dichloroaniline with 2-thienylmethylisothiocyanate. The reaction is carried out in the presence of a base, such as sodium hydroxide, in a solvent such as methanol. The product is then purified by recrystallization from a suitable solvent. The yield of the reaction is typically around 50-60%.
科学的研究の応用
N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in several fields. In the field of medicinal chemistry, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been investigated for its antitumor, antifungal, and antibacterial properties. It has been found to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has also been shown to have antifungal activity against several fungi, including Candida albicans and Aspergillus fumigatus. In addition, N-(2,3-dichlorophenyl)-N'-(2-thienylmethyl)thiourea has been found to have antibacterial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S2/c13-9-4-1-5-10(11(9)14)16-12(17)15-7-8-3-2-6-18-8/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDIKBGHBWZAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-(thiophen-2-ylmethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-bromophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715554.png)
![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5715566.png)
![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzamide](/img/structure/B5715609.png)
